molecular formula C14H7BrF4O B12844331 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone CAS No. 85721-09-1

2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone

Katalognummer: B12844331
CAS-Nummer: 85721-09-1
Molekulargewicht: 347.10 g/mol
InChI-Schlüssel: PGXKLZYRXYOHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is a halogenated benzophenone derivative with the molecular formula C14H7BrF4O . It is known for its unique chemical structure, which includes bromine, fluorine, and trifluoromethyl groups attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to bind to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

85721-09-1

Molekularformel

C14H7BrF4O

Molekulargewicht

347.10 g/mol

IUPAC-Name

[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H7BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H

InChI-Schlüssel

PGXKLZYRXYOHHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.